6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
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Overview
Description
6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazino functional groups with acetylacetone to form the triazole ring, followed by further cyclization to form the pyridazine ring . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol involves its interaction with specific molecular targets. For instance, it has been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound also exhibits antimicrobial activity by targeting and inhibiting key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol can be compared with other similar compounds, such as:
6-(3-Methyl-1-piperidinyl)-[1,2,4]triazolo[4,3-b]pyridazine: This compound shares a similar core structure but has different substituents, leading to variations in biological activity and applications.
6-p-Tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This derivative has shown potent anticancer activity and is being explored as a potential lead compound for developing new anticancer agents.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)10-6-7-11-13-14-12(17)16(11)15-10/h2-7H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAVAUCZHZLHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NNC3=S)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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